molecular formula C22H28N4O2 B8471207 1,8-Bis{[2-(dimethylamino)ethyl]amino}anthracene-9,10-dione CAS No. 119189-01-4

1,8-Bis{[2-(dimethylamino)ethyl]amino}anthracene-9,10-dione

Cat. No. B8471207
Key on ui cas rn: 119189-01-4
M. Wt: 380.5 g/mol
InChI Key: KESMPLKFIGTOLF-UHFFFAOYSA-N
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Patent
US09334281B2

Procedure details

A mixture of 1,8-dichloroanthraquinone (5.5 g, 20 mmol) and N,N-dimethylethylenediamine (40 mL) was refluxed for 18 h. The mixture was cooled to room temperature and diluted with water to precipitate the title compound which was recrystallised from methanol to afford Compound 6 (4.5 g). The structure of Compound 6 is given below:
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][C:12]=3Cl)[C:7](=[O:18])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH3:19][N:20]([CH3:24])[CH2:21][CH2:22][NH2:23]>O>[CH3:19][N:20]([CH3:24])[CH2:21][CH2:22][NH:23][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][C:12]=3[NH:23][CH2:22][CH2:21][N:20]([CH3:24])[CH3:19])[C:7](=[O:18])[C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
ClC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)Cl)=O
Name
Quantity
40 mL
Type
reactant
Smiles
CN(CCN)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
to precipitate the title compound which
CUSTOM
Type
CUSTOM
Details
was recrystallised from methanol

Outcomes

Product
Name
Type
product
Smiles
CN(CCNC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)NCCN(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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